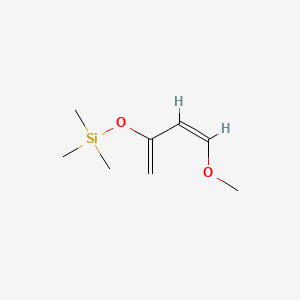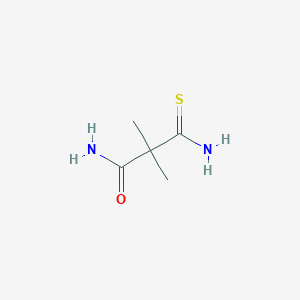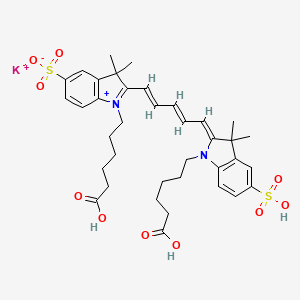
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: Compared to its analogs, 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c1-6-2-8(12)3-7-5-13-10(11(14)15)4-9(6)7/h2-3,10,13H,4-5H2,1H3,(H,14,15) |
Clave InChI |
SAHPXXNFTXLLMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1CC(NC2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
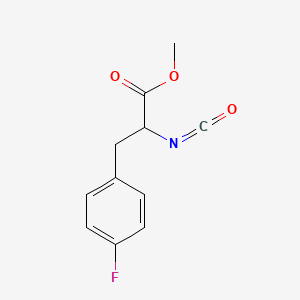
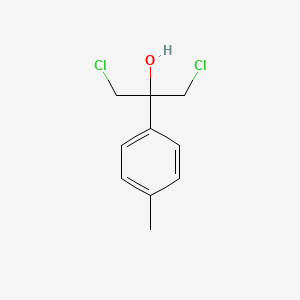
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)
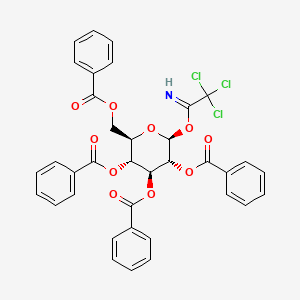

![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)
![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12848722.png)
